

# 5,6-Dibromoindoline-2,3-dione chemical structure and properties

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## Compound of Interest

Compound Name: **5,6-Dibromoindoline-2,3-dione**

Cat. No.: **B096341**

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## 5,6-Dibromoindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **5,6-Dibromoindoline-2,3-dione**. This document is intended for an audience with a technical background in chemistry and pharmacology.

## Chemical Structure and Identification

**5,6-Dibromoindoline-2,3-dione**, also known as 5,6-dibromoisatin, is a halogenated derivative of the indole nucleus. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, which is functionalized with two ketone groups at positions 2 and 3. The bromine atoms are substituted at the 5th and 6th positions of the benzene ring.

Chemical Structure:

Caption: Chemical structure of **5,6-Dibromoindoline-2,3-dione**.

Table 1: Chemical Identifiers

| Identifier       | Value   |
|------------------|---|
| CAS Number       | 17826-05-0 <a href="#">[1]</a>  |
| Chemical Formula | C <sub>8</sub> H <sub>3</sub> Br <sub>2</sub> NO <sub>2</sub> <a href="#">[1]</a> |
| Molecular Weight | 304.92 g/mol  |
| SMILES           | C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O <a href="#">[1]</a>                                |
| InChI Key        | BHIYOAMJNNOSLP-UHFFFAOYSA-N   |
| PubChem CID      | 12391889 <a href="#">[1]</a>  |

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **5,6-Dibromoindoline-2,3-dione** are not extensively reported in the literature. The available information suggests it is a solid at room temperature. For comparative purposes, the properties of a related isomer, 5,7-Dibromoisatin, are provided below.

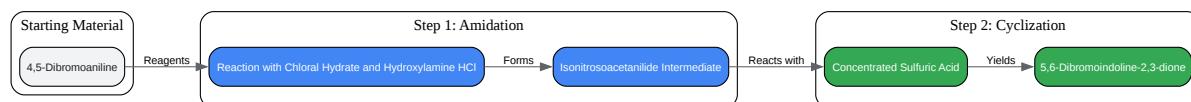
Table 2: Physicochemical Properties

| Property      | Value   |
|---------------|---|
| Appearance    | Solid (Predicted)   |
| Melting Point | Not available. (For comparison, the melting point of 5,7-Dibromoisatin is 250-255 °C)               |
| Boiling Point | Not available   |
| Solubility    | Expected to be poorly soluble in water, with some solubility in organic solvents like DMSO and DMF. |

## Synthesis

A specific, detailed experimental protocol for the synthesis of **5,6-Dibromoindoline-2,3-dione** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be

adapted from the general synthesis of 5-substituted isatins, which typically starts from the corresponding substituted aniline. In this case, the starting material would be 4,5-dibromoaniline. The synthesis involves two main steps: amidation to form an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.



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Caption: Proposed synthetic pathway for **5,6-Dibromoindoline-2,3-dione**.

## Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide (Isonitrosoacetanilide intermediate)

- In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve chloral hydrate (0.15 mol) in water (400 mL).
- Add sodium sulfate (0.8 mol) to the solution and stir vigorously.
- In a separate beaker, dissolve 4,5-dibromoaniline (0.1 mol) in water (100 mL) and add concentrated hydrochloric acid (0.3 mol) dropwise.
- Add the aniline solution to the chloral hydrate solution.
- In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in water (100 mL).
- Heat the reaction mixture to boiling and add the hydroxylamine solution dropwise over 10-15 minutes.

- Continue boiling for an additional 1-2 minutes until the reaction is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
- Filter the precipitate, wash with cold water, and dry.

#### Step 2: Synthesis of **5,6-Dibromoindoline-2,3-dione**

- Preheat concentrated sulfuric acid (10V/W of the intermediate) to 50 °C in a flask with vigorous stirring.
- Slowly add the dried 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide from Step 1 in batches, maintaining the temperature between 65-75 °C.
- After the addition is complete, heat the mixture to 80 °C for 15 minutes.
- Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
- The crude **5,6-Dibromoindoline-2,3-dione** will precipitate.
- Filter the solid, wash thoroughly with cold water to remove any residual acid.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain the purified product.

## Spectroscopic Data (Predicted)

No experimental spectroscopic data for **5,6-Dibromoindoline-2,3-dione** is readily available. The following tables provide predicted data based on the analysis of related compounds, such as 5-bromoindoline-2,3-dione, and general principles of spectroscopy.

Table 3: Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Assignment |
|----------------------------------|--------------|------------|
| ~11.5                            | Singlet      | N-H        |
| ~7.8                             | Singlet      | H-4        |
| ~7.9                             | Singlet      | H-7        |

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{DMSO-d}_6$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment        |
|----------------------------------|-------------------|
| ~184                             | $\text{C=O}$ (C3) |
| ~160                             | $\text{C=O}$ (C2) |
| ~150                             | C7a               |
| ~138                             | C3a               |
| ~128                             | C7                |
| ~125                             | C4                |
| ~118                             | C-Br (C5 or C6)   |
| ~116                             | C-Br (C6 or C5)   |

Infrared (IR) Spectroscopy: The IR spectrum of **5,6-Dibromoindoline-2,3-dione** is expected to show characteristic absorption bands for its functional groups.

- N-H stretch: A broad peak around  $3200\text{-}3400\text{ cm}^{-1}$
- C=O stretches (ketone): Two strong peaks in the region of  $1700\text{-}1750\text{ cm}^{-1}$
- C=C stretch (aromatic): Peaks around  $1600\text{ cm}^{-1}$  and  $1450\text{ cm}^{-1}$
- C-Br stretch: In the fingerprint region, typically below  $800\text{ cm}^{-1}$

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ( $\text{M}^+$ ) would be observed at

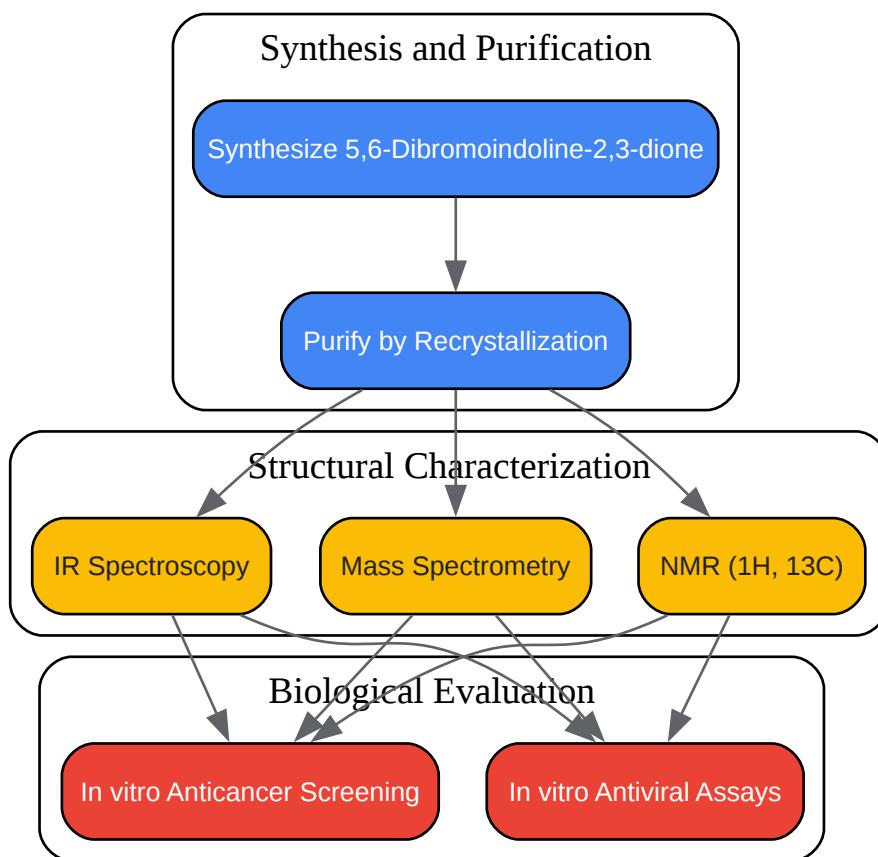
m/z corresponding to the molecular weight of 304.92, with accompanying peaks at M+2 and M+4 due to the natural abundance of bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

## Biological Activity and Potential Applications

While there is no specific biological activity data reported for **5,6-Dibromoindoline-2,3-dione**, the isatin scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological activities.

- **Anticancer Activity:** Many substituted isatins have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization. Halogen substitution, particularly with bromine, has often been shown to enhance cytotoxic activity against various cancer cell lines.
- **Antiviral Activity:** Isatin derivatives have been investigated as inhibitors of viral replication for a number of viruses, including HIV and influenza.
- **Other Activities:** The isatin core is also associated with antibacterial, antifungal, and anti-inflammatory properties.

The presence of two bromine atoms on the benzene ring of **5,6-Dibromoindoline-2,3-dione** may significantly influence its lipophilicity, electronic properties, and ability to form halogen bonds, potentially leading to unique biological activities. Further research is warranted to explore the pharmacological profile of this specific compound.



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Caption: Workflow for the synthesis, characterization, and biological evaluation.

## Conclusion

**5,6-Dibromoindoline-2,3-dione** is a halogenated isatin derivative with potential for further investigation in drug discovery and development. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the known chemistry and pharmacology of related compounds. Further empirical studies are necessary to fully elucidate its properties and therapeutic potential.

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## References

- 1. [americanelements.com \[americanelements.com\]](http://americanelements.com)
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